molecular formula C₂₇H₂₅D₄F₃N₆O₈S B1158110 Alatrofloxacin-d4 Mesylate

Alatrofloxacin-d4 Mesylate

货号: B1158110
分子量: 658.64
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alatrofloxacin-d4 Mesylate, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₂₅D₄F₃N₆O₈S and its molecular weight is 658.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

Alatrofloxacin-d4 mesylate is characterized by its molecular formula C27H29F3N6O8SC_{27}H_{29}F_3N_6O_8S and a molecular weight of 654.6 g/mol. The compound is a mesylate salt of alatrofloxacin, which enhances its solubility and bioavailability. Its structure includes a naphthyridine core, which is typical for fluoroquinolone antibiotics, contributing to its antibacterial activity.

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial properties, making it effective against various bacterial infections. It has been primarily indicated for:

  • Community-Acquired Pneumonia
  • Nosocomial Pneumonia
  • Acute Exacerbations of Chronic Bronchitis
  • Complicated Intra-abdominal Infections
  • Skin and Soft Tissue Infections

Despite its efficacy, it is important to note that alatrofloxacin was withdrawn from the market due to concerns regarding drug-induced liver injury and other adverse effects .

Case Study: Drug-Induced Liver Injury (DILI)

A significant concern surrounding this compound is its association with drug-induced liver injury. Research indicates that this compound has been classified with a high severity grade (8) for DILI risk . A study published in Drug Discovery Today highlighted the need for careful monitoring of liver function in patients treated with this antibiotic, especially given its previous withdrawal from the market due to safety concerns .

Comparative Studies on Efficacy

In comparative studies, alatrofloxacin has been evaluated against other fluoroquinolones such as ciprofloxacin and levofloxacin. These studies typically assess efficacy in treating resistant strains of bacteria. Results have shown that while alatrofloxacin demonstrates potent activity against certain pathogens, its safety profile has limited its clinical use .

Data Table: Summary of Research Findings

Application AreaDescriptionFindings
Antibacterial ActivityEffective against various bacterial infectionsBroad-spectrum efficacy noted in studies
Mechanism of ActionInhibits DNA gyrase and topoisomerase IVDisruption of bacterial DNA replication
Drug-Induced Liver InjuryHigh risk associated with useSeverity grade 8; monitoring required
Comparative EfficacyCompared with other fluoroquinolonesPotent but safety concerns limit use

属性

分子式

C₂₇H₂₅D₄F₃N₆O₈S

分子量

658.64

同义词

L-Alanyl-N-[(1α,5α,6α)-3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide-d4 Methanesulfonate;  L-Alanyl-N-[(1α,5α,6α)-3-[6-carboxy-8-(2,4-difluorophenyl)-_x000B_3-fluoro-5,8-dihy

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。